molecular formula C7H7NO4 B12797423 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione CAS No. 66234-84-2

1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione

Katalognummer: B12797423
CAS-Nummer: 66234-84-2
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: INYVLMMCYHZEIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives It features a pyrrole ring substituted with a hydroxy-oxopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole with an appropriate oxopropylating agent under controlled conditions. One common method includes the use of 1,3-dicarbonyl compounds in the presence of a base to facilitate the formation of the hydroxy-oxopropyl group on the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a diol.

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy-oxopropyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

66234-84-2

Molekularformel

C7H7NO4

Molekulargewicht

169.13 g/mol

IUPAC-Name

1-(1-hydroxy-2-oxopropyl)pyrrole-2,5-dione

InChI

InChI=1S/C7H7NO4/c1-4(9)7(12)8-5(10)2-3-6(8)11/h2-3,7,12H,1H3

InChI-Schlüssel

INYVLMMCYHZEIB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(N1C(=O)C=CC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.